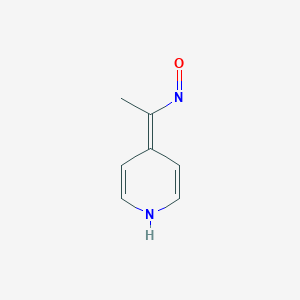

4-Acetylpyridine oxime

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Acetylpyridine Oxime

Synthetic Routes to 4-Acetylpyridine (B144475) Oxime

The primary and most conventional method for synthesizing 4-acetylpyridine oxime involves the direct condensation of 4-acetylpyridine with hydroxylamine (B1172632). However, alternative approaches for creating pyridine (B92270) oximes are also being explored to enhance efficiency and yield.

Condensation of 4-Acetylpyridine with Hydroxylamine Hydrochloride

The most widely employed synthetic route to this compound is the condensation reaction between 4-acetylpyridine and hydroxylamine hydrochloride. orgsyn.orgtandfonline.com This reaction is a classic example of oxime formation, where the nucleophilic hydroxylamine attacks the carbonyl carbon of the acetyl group.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate (B1210297), to neutralize the hydrochloric acid released from hydroxylamine hydrochloride and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity. orgsyn.orgsmolecule.com Common solvents for this reaction are polar, such as water or ethanol (B145695). orgsyn.org

A frequently cited procedure involves dissolving hydroxylamine hydrochloride in water and adding it to an aqueous solution of sodium hydroxide. 4-acetylpyridine is then introduced to this mixture. orgsyn.orgtandfonline.comsmolecule.com Temperature control is a critical factor for optimizing the yield and minimizing the formation of byproducts. The reaction is often conducted at low temperatures, specifically between 0 and 5°C. orgsyn.orgtandfonline.comsmolecule.com Stirring the reaction mixture for a couple of hours at this temperature facilitates the completion of the reaction. orgsyn.orgtandfonline.com

| Parameter | Condition | Source(s) |

| Reactants | 4-Acetylpyridine, Hydroxylamine Hydrochloride | orgsyn.orgtandfonline.com |

| Base | Sodium Hydroxide | orgsyn.orgsmolecule.com |

| Solvent | Water, Ethanol | orgsyn.org |

| Temperature | 0–5°C | orgsyn.orgtandfonline.comsmolecule.com |

| Reaction Time | 2 hours | orgsyn.orgtandfonline.com |

The condensation reaction between 4-acetylpyridine and hydroxylamine results in the formation of two geometric isomers: the E- and Z-isomers. The initial product is often a mixture of these two isomers, with the E-isomer typically being the major product. orgsyn.org One study reported a 5:1 mixture of E- and Z-isomers. orgsyn.org The different spatial arrangements of the hydroxyl group relative to the pyridine ring lead to distinct physical and spectroscopic properties. For instance, in dimethyl sulfoxide-d6, the OH proton resonances for the E and Z isomers appear at δ 11.65 and 10.97, respectively. orgsyn.org

Separation of the desired E-isomer from the Z-isomer is crucial for applications requiring high purity. orgsyn.org Recrystallization is the most common method for isomer separation. The crude mixture of isomers can be dissolved in hot water and allowed to cool slowly. orgsyn.org The E-isomer, being less soluble, crystallizes out, while the Z-isomer remains in the solution. This process may need to be repeated to achieve the desired purity of the E-isomer. orgsyn.org

The initial reaction can produce a crude yield of the isomer mixture in the range of 81–88%. orgsyn.org After purification by recrystallization to obtain the pure E-isomer, the yield is typically between 66% and 69%. orgsyn.org

The purity of the final product is assessed through various analytical techniques. The melting point of the pure E-4-acetylpyridine oxime is reported to be in the range of 154–157°C. orgsyn.org Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity. tandfonline.com For example, the IR spectrum of the E-isomer shows a characteristic C=N stretching vibration at 1640 cm⁻¹, and the ¹H NMR spectrum displays signals for the pyridine protons in the range of δ 8.5–8.7 ppm.

| Parameter | Value/Method | Source(s) |

| Crude Yield (E/Z mixture) | 81–88% | orgsyn.org |

| Pure E-isomer Yield | 66–69% | orgsyn.org |

| Melting Point (E-isomer) | 154–157°C | orgsyn.org |

| Purity Assessment | Melting Point, IR, NMR | orgsyn.orgtandfonline.com |

Formation of E- and Z-Isomers and Isomer Separation Techniques

Alternative Synthetic Approaches to Pyridine Oximes

While the direct condensation method is prevalent, research into alternative synthetic routes for pyridine oximes aims to improve yields, reduce reaction times, and employ more environmentally friendly conditions. nih.gov Some alternative strategies include:

Solvent-free "Grindstone" Chemistry : This eco-friendly approach involves grinding a carbonyl compound with hydroxylamine hydrochloride and a base like sodium carbonate in a mortar at room temperature. This method has been shown to be rapid and efficient for the synthesis of various oximes, often with high yields and without the need for organic solvents. nih.govasianpubs.org

Transition Metal-Catalyzed Syntheses : Various transition metal catalysts, including rhodium and copper, have been utilized in the synthesis of pyridines from oxime derivatives. rsc.orgorgsyn.orgresearchgate.net For instance, rhodium-catalyzed [2 + 2 + 2] cycloaddition of diynes and oximes in ethanol offers an environmentally friendly route to pyridine derivatives. rsc.org Another approach involves a copper/amine-catalyzed [3+3]-type condensation of oxime acetates with α,β-unsaturated aldehydes. orgsyn.org

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the reaction between a carbonyl compound and hydroxylamine hydrochloride, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

These alternative methods offer potential advantages over the classical approach, particularly in the context of green chemistry and the synthesis of complex substituted pyridines. nih.govorgsyn.org

Derivatization and Functionalization of this compound

The oxime group in this compound is a versatile functional handle that can be subjected to various chemical transformations, allowing for the synthesis of a diverse range of derivatives. smolecule.com

Key reactions involving the oxime group include:

Oxidation : The oxime can be oxidized to generate nitrile oxides using oxidizing agents like hydrogen peroxide or peracids. smolecule.com

Reduction : Reduction of the oxime group can lead to the formation of amines. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com

Substitution : The hydroxyl group of the oxime can be replaced through substitution reactions. For example, reacting this compound with alkyl halides or acyl chlorides can produce various O-substituted oxime ethers and esters. smolecule.com A notable example is the reaction of the pure E-oxime with p-toluenesulfonyl chloride in anhydrous pyridine to form this compound tosylate, which is a key intermediate for further transformations. orgsyn.org

Cyclization Reactions : The oxime functionality can participate in cyclization reactions to form various heterocyclic compounds. numberanalytics.com For instance, this compound can serve as a precursor for synthesizing pyridines and pyrimidines. smolecule.com

Formation of Metal Complexes : The nitrogen atom of the oxime group can coordinate with metal ions, leading to the formation of various metal complexes. researchgate.net

Furthermore, the pyridine ring itself can be functionalized. For example, 4-acetylpyridine can be converted to its N-oxide, which then allows for electrophilic substitution reactions, such as nitration at the 2-position of the pyridine ring. This N-oxide can also be used in C-H functionalization reactions. acs.org

These derivatization and functionalization reactions highlight the importance of this compound as a building block in organic synthesis for creating more complex molecules with potential applications in various fields.

Synthesis of this compound Tosylate

The synthesis of this compound tosylate is a well-documented process, primarily involving the reaction of the corresponding oxime with p-toluenesulfonyl chloride. A common procedure begins with the preparation of this compound itself. This is typically achieved by reacting 4-acetylpyridine with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution at a controlled temperature of 0–5°C. smolecule.comorgsyn.org This reaction yields a mixture of E- and Z-isomers of this compound, from which the pure E-isomer can be isolated through recrystallization. orgsyn.orgorgsyn.org

The subsequent tosylation step involves treating the pure (E)-4-acetylpyridine oxime with p-toluenesulfonyl chloride in anhydrous pyridine. orgsyn.orgarkat-usa.org The reaction is typically stirred at 25°C for 24 hours. During this time, a precipitate of pyridine hydrochloride forms. orgsyn.org The final product, (E)-4-acetylpyridine oxime tosylate, is obtained after appropriate workup and purification, with reported yields as high as 95%. orgsyn.org The melting point of the pure tosylate is reported to be 79–81°C. orgsyn.org

Table 1: Synthesis of (E)-4-Acetylpyridine Oxime Tosylate

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Melting Point | Reference |

| (E)-4-Acetylpyridine Oxime, p-Toluenesulfonyl Chloride | Anhydrous Pyridine | 25°C, 24 hours | (E)-4-Acetylpyridine Oxime Tosylate | 95% | 79-81°C | orgsyn.org |

Reactions Leading to Heterocyclic Chalcones and Subsequent Oxime Formation

4-Acetylpyridine is a key starting material for the synthesis of heterocyclic chalcones. These compounds are typically prepared via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of 4-acetylpyridine with various aromatic aldehydes. researchgate.netresearchgate.netmdpi.com The choice of base and solvent can influence the reaction conditions and yields. For instance, potassium hydroxide in an alcoholic medium is commonly employed. researchgate.net

These resulting chalcones can then be converted into their corresponding oximes. This transformation is achieved by reacting the chalcone (B49325) with hydroxylamine hydrochloride. researchgate.netnih.gov This two-step process provides a versatile route to a variety of substituted oximes derived from heterocyclic chalcones, which can serve as intermediates for further synthetic modifications. researchgate.net

Formation of Terpolymers Involving this compound

This compound can be incorporated into polymeric structures, specifically terpolymers, through condensation polymerization. These materials often exhibit desirable properties, such as antimicrobial activity. tandfonline.com

Condensation Polymerization with Formaldehyde and Hydroxyacetophenone/Hydroxybenzaldehyde

Terpolymers have been synthesized through the acid-catalyzed condensation of (E)-4-acetylpyridine oxime, formaldehyde, and either 4-hydroxyacetophenone or 4-hydroxybenzaldehyde. tandfonline.comresearchgate.net The reaction is typically carried out in a 1:5:1 molar ratio of the oxime, formaldehyde, and the hydroxy-substituted aromatic compound, respectively, using hydrochloric acid as a catalyst. The mixture is refluxed at 100–120°C for several hours. tandfonline.com The resulting solid resinous product is then isolated, purified, and dried. The yields for these terpolymers, designated as APOFHA (from 4-hydroxyacetophenone) and APOFHB (from 4-hydroxybenzaldehyde), have been reported to be 41% and 56%, respectively. tandfonline.com

Incorporation of Functional Groups for Enhanced Properties

The incorporation of specific functional groups into the terpolymer structure is a strategy to enhance their properties. Functional groups such as hydroxyl, oxime, pyridinium, and acetyl moieties can be introduced to tune the antimicrobial properties of the resulting polymers. tandfonline.com The presence of these groups within the bulk of the resin, rather than just as a surface coating, can lead to more durable and long-lasting biocidal activity. tandfonline.com This approach aims to create materials with inherent antimicrobial efficacy, which is advantageous over surface-grafted polymers where the activity can be lost due to wear. tandfonline.com

Oxidation Reactions to Nitrile Oxides

This compound can undergo oxidation to form the corresponding nitrile oxide. This reaction is a valuable transformation in organic synthesis, as nitrile oxides are reactive intermediates that can participate in various cycloaddition reactions. smolecule.com Common oxidizing agents for this purpose include hydrogen peroxide and peracids. smolecule.com Another effective method for the oxidation of aldoximes to nitrile oxides involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, in methanol (B129727) with a catalytic amount of trifluoroacetic acid. organic-chemistry.org These nitrile oxides can be trapped in situ with olefins to form isoxazolines. organic-chemistry.org

Reactions with Thiourea (B124793), Guanidine (B92328), and Urea (B33335) to Form Pyrimidine (B1678525) Derivatives

The chalcones derived from 4-acetylpyridine serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. These reactions typically involve the cyclocondensation of the chalcone with reagents such as thiourea, guanidine, or urea in the presence of a base like potassium hydroxide. researchgate.net The reaction of chalcones with thiourea leads to the formation of thiopyrimidines, while guanidine yields aminopyrimidines, and urea results in hydroxypyrimidines. researchgate.net This methodology provides a straightforward route to a range of substituted pyrimidines with a pyridine moiety.

Reaction Mechanisms and Stereochemical Considerations of this compound

The formation of this compound from its corresponding ketone, 4-acetylpyridine, is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination reaction. The stereochemical nature of the resulting C=N double bond introduces the possibility of geometric isomerism, which significantly influences the compound's properties and reactivity.

Mechanistic Insights into Oxime Formation

The synthesis of this compound is typically achieved through the reaction of 4-acetylpyridine with hydroxylamine. smolecule.com The reaction mechanism proceeds via a two-step process: nucleophilic addition followed by dehydration.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-acetylpyridine. The nitrogen's lone pair of electrons forms a new C-N bond, while the pi electrons of the carbonyl C=O bond move to the oxygen atom, creating a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Step 2: Dehydration The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Proton transfer from the nitrogen to the oxygen atom forms a better leaving group (water). Subsequent elimination of water and the formation of a C=N double bond yield the final oxime product. smolecule.com This dehydration step is the rate-determining step and is typically acid-catalyzed. While the reaction can proceed under neutral or basic conditions, it is often carried out in the presence of a mild acid or base to facilitate the process. For instance, using hydroxylamine hydrochloride with a base like sodium hydroxide or sodium acetate is a common practice. smolecule.comtandfonline.com

The reaction is generally performed at low temperatures (0–5 °C) to control the reaction rate and optimize the yield. tandfonline.comorgsyn.org

Stereoisomerism (E/Z Isomers) and their Influence on Reactivity

The presence of a carbon-nitrogen double bond in this compound, where the carbon atom is bonded to two different groups (a pyridyl ring and a methyl group) and the nitrogen is bonded to a hydroxyl group, gives rise to stereoisomerism. Specifically, E/Z isomers (geometric isomers) are possible.

E-isomer (anti): The hydroxyl (-OH) group and the priority group on the carbon (the pyridine ring) are on opposite sides of the C=N double bond.

Z-isomer (syn): The hydroxyl (-OH) group and the priority group on the carbon (the pyridine ring) are on the same side of the C=N double bond.

Under typical synthesis conditions, a mixture of both isomers is formed, though the E-isomer is generally the major product due to greater steric stability. smolecule.comorgsyn.org The initial reaction can produce a 5:1 mixture of E and Z isomers. orgsyn.org The pure E-isomer can be isolated through recrystallization from hot water. tandfonline.comorgsyn.org

The two isomers can be distinguished by their distinct physical and spectral properties.

| Property | E-4-Acetylpyridine oxime | Z-4-Acetylpyridine oxime |

| Melting Point | 154–157 °C orgsyn.org | 147 °C tandfonline.com |

| ¹H NMR (in DMSO-d₆) | OH proton resonance at δ 11.65 ppm orgsyn.org | OH proton resonance at δ 10.97 ppm orgsyn.org |

This table presents data on the distinct physical and spectral properties of the E and Z isomers of this compound.

The stereochemistry of the oxime has a pronounced effect on its chemical reactivity. The orientation of the lone pair on the nitrogen atom and the hydroxyl group relative to the substituents on the carbon atom can dictate the outcome of subsequent reactions. For example, in the Trofimov reaction (the synthesis of pyrroles from ketoximes and acetylenes), the Z-configuration of the ketoxime is known to be the more reactive isomer. mathnet.ru Studies have shown that this compound exists almost exclusively in the E-configuration at room temperature, which has been confirmed by IR and NMR spectroscopy. mathnet.ru This reduced tendency for E-isomers to undergo certain reactions highlights the critical role of stereochemistry in influencing the reactivity pathways of this compound. mathnet.ru

Coordination Chemistry of 4 Acetylpyridine Oxime

Ligand Properties and Coordination Modes

Ligands containing both an oxime group and a pyridyl group are prominent in coordination chemistry. researchgate.net 4-Acetylpyridine (B144475) oxime, a member of this family, is recognized for its ability to form stable complexes with various metal ions. researchgate.netresearchgate.net

The chelating nature of 4-acetylpyridine oxime arises from the presence of two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the oxime group. This allows the ligand to bind to a metal center in a bidentate fashion, forming a stable chelate ring. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal ion. Simultaneously, the oxime group can coordinate through either its nitrogen or oxygen atom, or both, depending on the reaction conditions and the nature of the metal ion. In many of its complexes, this compound acts as a deprotonated chelating ligand. researchgate.net

The formation of a hydrogen bond between the oxime's hydroxyl group and the pyridine nitrogen can influence the ligand's conformation, making the syn isomer more stable than the anti isomer. tandfonline.com This intramolecular interaction can play a role in the pre-organization of the ligand for metal coordination.

A predominant coordination mode for pyridine oxime derivatives, including this compound, is N,O-bidentate chelation. scilit.commdpi.comresearchgate.net This mechanism involves the coordination of the pyridine nitrogen atom and the deprotonated oxygen atom of the oxime group to the metal center. tandfonline.com This mode of binding leads to the formation of a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the resulting metal complex. The N,O-bidentate chelation has been shown to govern the reduction kinetics of metal ions in applications such as electroplating, where it facilitates the formation of specific intermetallic phases. scilit.commdpi.comresearchgate.net

Chelating Ability of the Pyridine Nitrogen and Oxime Group

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. arabjchem.orgmdpi.com The resulting complexes can be isolated as precipitates and purified through recrystallization. orgsyn.org

This compound and its derivatives readily form complexes with a variety of transition metal ions, including zinc (Zn), nickel (Ni), copper (Cu), and manganese (Mn). researchgate.netscispace.comsciepub.com The synthesis of these complexes is generally achieved by mixing a solution of the ligand with a solution of the corresponding metal salt, often under reflux. arabjchem.orgmdpi.com For example, complexes of the type [MCl2L2], where M is Zn(II) or Co(II) and L is a 2-acetylpyridine (B122185) oxime derivative, have been synthesized by reacting the metal chloride with the ligand in a 1:2 molar ratio. ufms.br The specific stoichiometry and coordination geometry of the resulting complexes can vary depending on the metal ion, the counter-ion, and the reaction conditions. arabjchem.orgsciepub.com

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridine Oxime Ligands

| Metal Ion | Ligand | General Formula of Complex | Reference |

|---|---|---|---|

| Zn(II) | 2-Acetylpyridine Oxime derivative | [ZnCl2L2] | ufms.br |

| Co(II) | 2-Acetylpyridine Oxime derivative | [CoCl2L2] | ufms.br |

| Cu(II) | Isatin-N(4)antipyrinethiosemicarbazone | [Cu(HL)X] (X=Cl, Br, NO3, OAc) | arabjchem.orgmdpi.com |

| Ni(II) | Isatin-N(4)antipyrinethiosemicarbazone | [Ni(HL)X] (X=Cl, OAc) | arabjchem.orgmdpi.com |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the characterization of this compound and its metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.

ν(C=N): The stretching vibration of the oxime's C=N bond is often observed to shift upon coordination. tandfonline.com

ν(N-O): The N-O stretching frequency of the oxime group is also sensitive to coordination and can shift to lower wavenumbers. tandfonline.com

ν(O-H): The disappearance of the broad O-H stretching band of the free ligand in the IR spectrum of the complex is a strong indication of deprotonation of the oxime group and coordination through the oxygen atom. tandfonline.com

New Bands: The appearance of new bands in the low-frequency region can be attributed to the formation of metal-ligand bonds, such as ν(M-O) and ν(M-N). tandfonline.com

Table 2: Key IR Spectral Data for this compound and its Complexes

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference | Reference |

|---|---|---|---|---|

| O-H | ~3258–3014 | Absent | Deprotonation and coordination via oxygen | tandfonline.com |

| C=N (oxime) | ~1515 | Shifted to lower wavenumber | Coordination of the oxime group | tandfonline.com |

| N-O | - | Shifted to lower wavenumber | Coordination of the oxime group | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes.

¹H NMR: The disappearance of the signal for the hydroxyl proton of the oxime group in the ¹H NMR spectrum of a complex confirms deprotonation and coordination. tandfonline.com Shifts in the signals of the pyridine ring protons can indicate coordination of the pyridine nitrogen. tandfonline.com However, in some cases, only slight deviations in the ligand ring proton signals are observed. tandfonline.com

¹³C NMR: Shifts in the carbon resonances of the pyridine ring and the C=NOH carbon upon complexation provide further evidence of coordination. tandfonline.com A lack of significant shifts in the pyridine ring carbon signals might suggest that the pyridine nitrogen is not involved in coordination in that particular complex. tandfonline.com

Structural Elucidation of Metal Complexes (e.g., Single Crystal X-ray Diffraction)

Applications of this compound Metal Complexes

The metal complexes of this compound are noted for their stability and diverse coordination behavior, which stems from the presence of multiple donor atoms—the pyridine nitrogen, the oxime nitrogen, and the oxime oxygen. This versatility has led to their investigation across various scientific and industrial fields. smolecule.com The ability of the oxime group to act as a deprotonated, chelating ligand contributes significantly to the structural chemistry and application potential of these complexes. researchgate.net

Metal complexes derived from oximes, including this compound, are recognized for their catalytic potential. researchgate.net The structural and electronic properties of these complexes can be fine-tuned by the choice of the metal center and other coordinating ligands, making them suitable for various catalytic transformations.

Detailed Research Findings: While specific catalytic applications for this compound complexes are an emerging area of research, related pyridine oxime and pyridine-based metal complexes have demonstrated significant catalytic activity. For instance, palladium(II) complexes containing substituted pyridine ligands have proven to be effective catalysts in key industrial reactions. acs.org These reactions include the carbonylation of nitro compounds and the reduction of nitro compounds to amines. acs.org The catalytic efficiency in these systems is often correlated with the basicity of the pyridine ligand, suggesting that the electronic properties of the this compound ligand would play a crucial role in the catalytic performance of its complexes. acs.org

Furthermore, oxo- and dioxo-molybdenum(VI) complexes with various oxime ligands have been extensively studied as catalysts for oxygen atom transfer (OAT) reactions, such as the sulfoxidation of sulfides. nih.gov The reaction of dioxomolybdenum(VI) acetylacetonate (B107027) with ligands like 2-acetylpyridine oxime yields stable complexes, indicating that similar this compound complexes could also serve as effective catalysts. nih.gov

| Catalyst Type | Reaction Catalyzed | Reference |

| Palladium(II)-Pyridine Complexes | Carbonylation of nitro compounds | acs.org |

| Palladium(II)-Pyridine Complexes | Reduction of nitro compounds | acs.org |

| Dioxomolybdenum(VI)-Oxime Complexes | Sulfoxidation of sulfides (OAT) | nih.gov |

This table presents catalytic applications of related pyridine and oxime complexes, suggesting potential areas of application for this compound complexes.

Pyridine oximes and their derivatives have been identified as selective and efficient extractants for the recovery of metals from aqueous solutions. researchgate.netresearchgate.net This application is particularly relevant in hydrometallurgy for purifying and concentrating metal ions from leachates and industrial waste streams.

Detailed Research Findings: Research has specifically demonstrated the capability of 4-pyridylketoximes for the solvent extraction of zinc(II) ions from chloride media. bibliotekanauki.pl In these systems, the 4-pyridylketoxime acts as a ligand, forming a complex with the metal ion that is soluble in an organic solvent, thereby facilitating its transfer from the aqueous phase.

The efficiency of the extraction process is dependent on several factors, including the concentration of the ligand, the pH of the aqueous phase, and the concentration of chloride ions. researchgate.netbibliotekanauki.pl Slope analysis from extraction studies confirmed that 4-pyridylketoximes form a 1:2 complex with zinc(II). bibliotekanauki.pl A key advantage of this system is that the extracted zinc(II) can be effectively stripped from the loaded organic phase using water, allowing for the regeneration and reuse of the oxime extractant. researchgate.netbibliotekanauki.pl While long-chain alkyl groups are often attached to the ketone to enhance hydrophobicity, the fundamental coordination chemistry is dictated by the 4-pyridyl oxime moiety. bibliotekanauki.pl

| Metal Ion | Extractant Type | Key Findings | Reference |

| Zinc(II) | 4-Pyridylketoximes | Forms a 1:2 metal-to-ligand complex; extraction is dependent on ligand and chloride concentration. | bibliotekanauki.pl |

| Copper(II) | 2-Pyridylketoximes | Effective for separation from multi-elemental solutions. | researchgate.net |

This interactive table summarizes findings on metal extraction using pyridyl oximes.

The this compound ligand is a valuable building block in crystal engineering and supramolecular chemistry. researchgate.netarkat-usa.org Its ability to form predictable and robust hydrogen bonds, in addition to coordinating with metal centers, allows for the construction of extended, ordered networks such as coordination polymers and supramolecular assemblies. psu.eduacs.org

Detailed Research Findings: The solid-state structures of pyridine oxime derivatives are often dominated by a strong, head-to-tail O-H···N hydrogen bond between the oxime's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. psu.edu This interaction reliably generates infinite one-dimensional (1D) molecular chains. These chains can then be further cross-linked by weaker interactions, such as C-H···O hydrogen bonds, to form two-dimensional (2D) sheets or three-dimensional (3D) networks. psu.edu

When metal ions are introduced, the this compound can act as a ligand, coordinating to the metal center, while also participating in the same hydrogen-bonding patterns. This dual functionality allows it to direct the assembly of coordination complexes into predictable, higher-order structures. psu.eduresearchgate.net This strategy has been successfully used to guide metal complexes into ordered networks, demonstrating the power of using the oxime functionality as a tool for supramolecular synthesis. acs.orgresearchgate.net The combination of coordination bonds to metals and intermolecular hydrogen bonds leads to robust crystalline materials with potentially interesting properties. ugr.esresearchgate.net

| Supramolecular Interaction | Resulting Structure | Key Feature | Reference |

| O-H···N (Pyridine) | Infinite 1D Chains | Head-to-tail hydrogen bonding between oxime and pyridine. | psu.edu |

| C-H···O | 2D Sheets / 3D Networks | Cross-linking of 1D chains. | psu.edu |

| Metal Coordination + H-Bonding | Extended Networks | Directs the assembly of coordination complexes into ordered architectures. | acs.orgresearchgate.net |

This interactive table outlines the key interactions and resulting structures in the supramolecular assembly involving pyridine oximes.

Pyridine oxime derivatives have emerged as promising complexing agents in electroplating baths to enhance the properties of the deposited metal coatings, particularly their resistance to corrosion. researchgate.netmdpi.com They offer an alternative to traditional complexing agents in alkaline electrodeposition processes.

Detailed Research Findings: Studies on alkaline zinc-nickel (Zn-Ni) alloy electrodeposition have shown that using pyridine oxime-based complexing agents, such as 2-acetylpyridine ketoxime, can significantly improve the corrosion resistance of the resulting coating compared to conventional systems. researchgate.netmdpi.com The pyridine oxime ligands function by forming stable complexes with the metal ions (Zn²⁺ and Ni²⁺) in the plating bath. This N,O-bidentate chelation modulates the metal ion reduction kinetics and promotes the formation of a fine-grained, nanocrystalline deposit. researchgate.netmdpi.com

A key outcome is the enhanced formation of the γ-phase Ni₅Zn₂₁, an intermetallic compound known for its high corrosion resistance. researchgate.netmdpi.com Coatings deposited from baths containing pyridine oxime complexing agents show a higher diffraction intensity for the γ-phase compared to those from standard baths. mdpi.com This improved microstructure, characterized by a higher density of grain boundaries and a more uniform surface, establishes a dual protection mechanism that combines the formation of a passive barrier layer with the suppression of active dissolution sites, leading to superior anti-corrosion performance. researchgate.netmdpi.com Although much of the detailed research focuses on the 2-isomer, the underlying principles of coordination chemistry and microstructure engineering are applicable to this compound as well. mdpi.com

| Plating System | Additive/Complexing Agent | Effect on Coating | Mechanism | Reference |

| Alkaline Zn-Ni Alloy | 2-Acetylpyridine ketoxime | Enhanced corrosion resistance, nanocrystalline refinement | Promotes γ-phase Ni₅Zn₂₁ formation, modulates ion reduction kinetics. | researchgate.netmdpi.com |

| Alkaline Zn-Ni Alloy | 2-Pyridinecarboxaldehyde oxime | Maximizes γ-phase crystallinity | N,O-bidentate chelation governs deposition. | researchgate.netmdpi.com |

This interactive table summarizes the role of pyridine oximes in enhancing corrosion resistance in electroplating.

Biological and Biomedical Research on 4 Acetylpyridine Oxime

Ligand in Coordination Chemistry

4-Acetylpyridine (B144475) oxime is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions, including copper, nickel, and zinc. smolecule.comrsc.orgmdpi.com The nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the oxime group can all participate in coordination, allowing for the formation of diverse and intricate structures. rsc.org These metal complexes are of interest for their potential applications in catalysis, molecular magnetism, and as models for biological systems. mdpi.com For example, zinc complexes of pyridine oximes have been studied for their structural properties. mdpi.com

Proposed Mechanisms of Antimicrobial Action

Adsorption and Diffusion through Bacterial Cell Surfaces

Building Block in Organic Synthesis

As a bifunctional molecule, 4-acetylpyridine oxime serves as a valuable building block for the synthesis of more complex organic molecules. researchgate.netsmolecule.com The oxime functionality can be transformed into other groups, such as amines through reduction, or nitriles via dehydration or rearrangement. smolecule.com The pyridine ring can also undergo various substitution reactions. These transformations allow for the construction of a wide range of heterocyclic compounds, some of which may possess interesting chemical or biological properties. researchgate.netsmolecule.com It has been used as a monomer in the synthesis of terpolymers. tandfonline.com

Interaction with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Analytical Chemistry Applications

While less common, pyridine oximes have found some applications in analytical chemistry. The ability of the oxime group to form colored complexes with certain metal ions can be exploited for their spectrophotometric determination. The electrochemical properties of this compound and its metal complexes may also be utilized in the development of electrochemical sensors.

Reactivity and Chemical Behavior of this compound

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes. Under acidic conditions (e.g., using sulfuric acid, polyphosphoric acid, or thionyl chloride), this compound can rearrange to form N-(pyridin-4-yl)acetamide. This reaction involves the migration of the group anti to the hydroxyl group to the nitrogen atom.

Hydrolysis

The oxime functional group can be hydrolyzed back to the parent ketone, 4-acetylpyridine, and hydroxylamine (B1172632). This reaction is typically carried out under acidic conditions. The kinetics of hydrolysis of related phosphonylated acetylpyridine oximes have been studied in alkaline solutions. rsc.org

Oxidation and Reduction

The oxime group of this compound can be oxidized to a nitrile oxide using oxidizing agents like hydrogen peroxide or peracids. smolecule.com Conversely, the oxime can be reduced to the corresponding amine, 1-(pyridin-4-yl)ethanamine, using various reducing agents such as sodium borohydride (B1222165), lithium aluminum hydride, or catalytic hydrogenation. smolecule.com

Homologous and Analogous Compounds

2-Acetylpyridine (B122185) Oxime

2-Acetylpyridine oxime is an isomer of this compound where the acetyl oxime group is at the 2-position of the pyridine ring. indiamart.com It shares many chemical properties with the 4-isomer, including its ability to act as a ligand and participate in similar reactions. mdpi.comnih.gov It is also used as a chemical intermediate. indiamart.com

3-Acetylpyridine Oxime

3-Acetylpyridine oxime, with the acetyl oxime group at the 3-position, is another structural isomer. cymitquimica.comlookchem.com Its chemical reactivity is influenced by the meta-position of the substituent on the pyridine ring. rsc.org It is also a known chemical compound with the same molecular formula and weight as its isomers. cymitquimica.comlookchem.com

Other Pyridine Oxime Derivatives

A wide variety of other pyridine oxime derivatives have been synthesized and studied. These include pyridine aldoximes, where the oxime is derived from an aldehyde, and pyridine oximes with different substituents on the pyridine ring or the oxime carbon. nih.govresearchgate.net These variations allow for the fine-tuning of the electronic and steric properties of the molecule, leading to a broad range of applications in different areas of chemistry. researchgate.net

Computational and Theoretical Studies of 4 Acetylpyridine Oxime

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein, and how the resulting complex behaves over time. These studies are crucial in drug discovery and design.

Ligand-Protein Interactions (e.g., Acetylcholinesterase)

Molecular docking studies have been employed to investigate the interaction of 4-acetylpyridine (B144475) oxime and its derivatives with various biological targets, most notably acetylcholinesterase (AChE). smolecule.comresearchgate.net AChE is a critical enzyme in the nervous system, and its inhibition is a key mechanism for treating organophosphate poisoning. acs.orgacs.org The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com

Simulations have shown that derivatives of 4-acetylpyridine oxime can effectively bind within the active site of acetylcholinesterase. researchgate.net These studies reveal that the ligands can form a number of favorable interactions with key amino acid residues in the active site. researchgate.net The stability of the ligand within the active site is often enhanced by hydrophobic interactions between the ligand's cyclic moiety and the surrounding amino acid residues. acs.org The efficacy of oximes in this context depends on their reactivity and affinity for the AChE-inhibitor complex, which is governed by physicochemical features like steric compatibility and electrostatic interactions. acs.org

Binding Energy Calculations and Active Site Analysis

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. Molecular modeling studies have calculated the binding energies for various oximes complexed with human acetylcholinesterase (HssAChE) after it has been inhibited by nerve agents. acs.orgacs.org While cationic oximes like HI-6 and 2-PAM generally show higher affinities with more negative binding energy values, uncharged oximes, including derivatives of 4-acetylpyridine, have also been studied. acs.orgacs.org

| Oxime Type | General Binding Affinity | Key Interacting Residues | Primary Interaction Forces |

|---|---|---|---|

| Cationic (e.g., 2-PAM, HI-6) | High (More Negative Binding Energy) | Asp74, PAS residues | Electrostatic, Cation-π |

| Uncharged (e.g., 4-AP Oxime derivatives) | Moderate to Low | Hydrophobic pocket residues | Hydrophobic, van der Waals |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. science.gov

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms in this compound (geometry optimization). science.gov These studies provide detailed information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial as they help in understanding the chemical reactivity and kinetic stability of the molecule. science.gov The HOMO-LUMO energy gap is an important parameter that indicates the molecule's excitability and ability to transfer charge. science.gov Other electronic properties like ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these calculations. science.gov

| Property | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Electron-donating ability | DFT/B3LYP |

| LUMO Energy | Electron-accepting ability | DFT/B3LYP |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT/B3LYP |

| Molecular Electrostatic Potential (MEP) | Predicting sites for electrophilic and nucleophilic attack | DFT |

Conformational Analysis and Isomer Stability

This compound can exist as geometric isomers, specifically the E and Z isomers, based on the orientation of the hydroxyl group relative to the pyridine ring. orgsyn.org DFT calculations are instrumental in performing conformational analyses to identify the most stable conformers and to determine the relative stabilities of these isomers. science.gov By calculating the total energy of each optimized isomer, the thermodynamically preferred form can be identified. For many oximes, a thorough conformational analysis reveals the equilibrium between different conformational patterns. science.gov For this compound, experimental evidence shows that a mixture of E and Z isomers is often produced during synthesis, with the E-isomer being the one that can typically be isolated in pure crystalline form after recrystallization. orgsyn.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. analis.com.my These models are used to predict the activity of new compounds and to understand which structural features are important for a desired biological effect. semanticscholar.org

QSAR studies on derivatives of 4-acetylpyridine have been performed to understand the relationship between their molecular structure and their biological activities, such as insecticidal or antifungal properties. researchgate.netnih.gov The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies include:

2D Autocorrelation Descriptors (e.g., GATS4e): Describe the distribution of atomic properties over the molecular graph. nih.gov

Edge Adjacency Indices (e.g., EEig06x): Topological descriptors that reflect the connectivity of the molecule. nih.gov

RDF Descriptors (e.g., RDF080v): Radial Distribution Function descriptors that provide information about interatomic distances. nih.gov

3D-MoRSE Descriptors (e.g., Mor09v): 3D Molecule Representation of Structures based on Electron diffraction descriptors. nih.gov

Atom-Centered Fragments (e.g., H-052): Counts of predefined structural fragments. nih.gov

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that relates these descriptors to the observed activity. analis.com.mynih.gov A successful QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), can demonstrate that the biological activity is influenced by factors such as electronic distribution and steric properties. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 4-Acetylpyridine (B144475) oxime, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of 4-Acetylpyridine oxime. researchgate.nettandfonline.com

In the ¹H NMR spectrum of (E)-4-Acetylpyridine oxime, recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals confirm the assigned structure. A notable downfield singlet is observed at approximately δ 11.72 ppm, which is attributed to the acidic proton of the oxime's hydroxyl group (-NOH). tandfonline.com The protons of the pyridine (B92270) ring typically appear in the aromatic region, between δ 8.59 and 7.59 ppm, as a multiplet integrating to four protons. tandfonline.com The methyl group protons (CH₃) adjacent to the oxime carbon resonate as a singlet in the upfield region, around δ 2.1 to 2.58 ppm. tandfonline.com

The ¹³C NMR spectrum provides complementary information, showing a signal for the carbon atom of the C=NOH group at approximately δ 149.10 ppm. tandfonline.com The carbon atoms within the pyridine ring and the methyl carbon also show distinct resonances that are consistent with the proposed molecular structure. researchgate.nettandfonline.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 11.72 | Singlet | -NOH | tandfonline.com |

| ¹H | 8.59 - 7.59 | Multiplet | Pyridine ring-H | tandfonline.com |

| ¹H | 2.1 - 2.58 | Singlet | -CH₃ | tandfonline.com |

| ¹³C | 149.10 | - | >C=NOH | tandfonline.com |

Distinction between E- and Z-Isomers using NMR

This compound can exist as two geometric isomers, the E- and Z-isomers. NMR spectroscopy is a powerful method for distinguishing between these two forms. The initial synthesis often results in a mixture of both isomers. orgsyn.org

A key diagnostic feature in the ¹H NMR spectrum for differentiating the E- and Z-isomers is the chemical shift of the hydroxyl proton (-OH). orgsyn.orgorgsyn.org In dimethyl sulfoxide-d₆ (DMSO-d₆), the E-isomer exhibits its OH proton resonance at approximately δ 11.65 ppm, while the Z-isomer's OH proton appears at a more upfield position, around δ 10.97 ppm. orgsyn.orgorgsyn.org This difference in chemical shift allows for the determination of the isomeric ratio in a mixture. orgsyn.orgorgsyn.org For instance, one synthesis reported a 5:1 mixture of the E- and Z-isomers based on the integration of these distinct OH signals. orgsyn.orgorgsyn.org The separation of these isomers is often crucial, as their chemical properties and reactivity can differ. orgsyn.org

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the this compound molecule.

Identification of Key Functional Groups (e.g., Oximino, Pyridine Ring)

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. tandfonline.com A broad band in the region of 3413-3425 cm⁻¹ is indicative of the O-H stretching vibration of the oxime's hydroxyl group (>NOH). tandfonline.com The C=N stretching vibration of the oxime group is typically observed around 1439–1516 cm⁻¹. tandfonline.com Furthermore, a peak around 931 cm⁻¹ can be assigned to the N-O stretching vibration. tandfonline.com

The presence of the pyridine ring is confirmed by aromatic C=C stretching vibrations, which appear in the 1516 and 1417 cm⁻¹ region. tandfonline.com The C-H stretching of the acetyl-oxime group is also identifiable at approximately 3021 cm⁻¹. tandfonline.com

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Reference |

|---|---|---|---|---|

| 3425 - 3413 | Broad | Oxime >NOH | O-H Stretch | tandfonline.com |

| 3021 | - | Acetyl-oxime C-H | C-H Stretch | tandfonline.com |

| 1516, 1417 | - | Pyridine Ring | C=C Stretch | tandfonline.com |

| 1516 - 1439 | - | Oxime C=N | C=N Stretch | tandfonline.com |

| 931 | - | Oxime N-O | N-O Stretch | tandfonline.com |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides further structural confirmation.

Molecular Weight Determination and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound and its derivatives reveals important structural information. The molecular ion peak (M⁺) confirms the molecular weight of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum offers clues about the molecule's stability and the connectivity of its atoms. While specific fragmentation data for this compound is not detailed in the provided context, general principles of oxime fragmentation can be applied. Fragmentation in oximes can occur through various pathways, including McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio with high accuracy. eag.comnih.gov For this compound, HRMS analysis provides unambiguous confirmation of its molecular formula.

In studies involving derivatives of this compound, such as heterocyclic chalcones converted to oximes, HRMS has been instrumental in confirming the structures of the synthesized compounds. researchgate.net The high accuracy of HRMS, often within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental compositions, ensuring the correct identification of the target molecule. eag.comnih.gov This technique is crucial for validating the products of synthetic reactions and for identifying unknown impurities. eag.comresearchgate.net

The general procedure for HRMS analysis involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. eag.comnih.gov

Table 1: Illustrative HRMS Data Interpretation

| Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) | Deduced Molecular Formula |

| 137.0715 | 137.0711 | -2.9 | C7H9N2O+ |

Note: This table is illustrative and represents typical data obtained from an HRMS experiment for the protonated form of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are essential for evaluating the stability and decomposition behavior of this compound under controlled temperature programs.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to determine the thermal stability and phase transitions of materials. nih.govtandfonline.com

For polymers derived from (E)-4-acetylpyridine oxime, DSC analysis has been employed to assess their thermal stability. tandfonline.comresearchgate.nettandfonline.com For instance, in a study of terpolymers incorporating (E)-4-acetylpyridine oxime, DSC was used to identify thermal events such as the evaporation of water molecules, indicated by broad endothermic peaks. tandfonline.com The DSC thermograms of these terpolymers, heated from -50 to 250 °C, revealed endothermic peaks around 78.85 °C and 92.49 °C, which were attributed to the volatilization of water. tandfonline.com The melting point of the pure E-isomer of this compound has been reported to be in the range of 154–157 °C. orgsyn.org

Table 2: DSC Data for Terpolymers of (E)-4-Acetylpyridine Oxime

| Polymer Sample | Observed Thermal Event | Temperature (°C) |

| APOFHA | Evaporation of water | 78.85 |

| APOFHB | Evaporation of water | 92.49 |

Data sourced from a study on terpolymers containing (E)-4-acetylpyridine oxime (APO). tandfonline.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.orgalfa-chemistry.com The resulting plot of mass versus temperature is known as a thermogram. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature, which helps in identifying the precise temperatures at which decomposition events occur. libretexts.orgalfa-chemistry.com

TGA and DTG have been extensively used to study the thermal decomposition of polymers and terpolymers containing this compound. tandfonline.comresearchgate.nettandfonline.com In a study of terpolymers synthesized from (E)-4-acetylpyridine oxime, TGA-DTG analyses were performed at various heating rates (10, 20, 30, and 40 °C/min). tandfonline.com The results showed that as the heating rate increased, the decomposition temperature also increased. tandfonline.com The thermograms revealed a multi-step decomposition process. The initial weight loss was associated with the dehydration of partially hydrolyzed this compound units. Subsequent decomposition steps were related to the scission of weaker bonds and ultimately, the degradation of the main polymer chain. tandfonline.com The high thermal stability of these terpolymers was attributed to the presence of the this compound units. tandfonline.com

Table 3: TGA/DTG Decomposition Stages for a Representative Polymer

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 1 | 150 - 230 | ~5-10 | Dehydration |

| 2 | 230 - 320 | ~20-25 | Scission of weak links |

| 3 | 320 - 480 | ~40-50 | Main-chain degradation |

Note: This table provides a generalized representation of decomposition stages observed in polymers containing this compound, based on typical TGA/DTG data. tandfonline.comnih.gov

The kinetic analysis of thermal degradation provides valuable information about the mechanism and activation energy of the decomposition process. The Flynn-Wall-Ozawa (FWO) method is a model-free isoconversional method used to determine the activation energy (Ea) of thermal decomposition from TGA data obtained at different heating rates. derpharmachemica.comresearchgate.netmdpi.com

This method has been applied to investigate the thermal degradation kinetics of terpolymers derived from (E)-4-acetylpyridine oxime. tandfonline.comresearchgate.netderpharmachemica.com By analyzing TGA curves recorded at multiple heating rates, the activation energy for the decomposition process can be calculated without assuming a specific reaction model. researchgate.netmdpi.com For terpolymers of (E)-4-acetylpyridine oxime, the FWO method has been used to calculate the activation energies of degradation, providing insights into their thermal stability. tandfonline.comderpharmachemica.com The activation energy values can fluctuate with the degree of conversion, indicating a complex, multi-step degradation process. doi.org

Table 4: Activation Energy (Ea) Calculation using Flynn-Wall-Ozawa Method

| Conversion (α) | Ea (kJ/mol) - Polymer A | Ea (kJ/mol) - Polymer B |

| 0.1 | 105 | 110 |

| 0.3 | 120 | 125 |

| 0.5 | 135 | 140 |

| 0.7 | 150 | 155 |

| 0.9 | 165 | 170 |

Note: This is an illustrative table showing how activation energy can vary with the extent of conversion for different polymers containing this compound, as determined by the FWO method. tandfonline.comresearchgate.net

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, this technique has been used to determine its crystal structure. psu.edu

Studies have shown that in the solid state, this compound molecules form infinite one-dimensional chains through head-to-tail O–H···N hydrogen bonds between the oxime hydroxyl group and the pyridine nitrogen atom. psu.edu The O···N distance for this interaction is approximately 2.711(2) Å. psu.edu These chains are further organized into two-dimensional sheets by C–H···O hydrogen bonds. psu.edu The ability to form such predictable hydrogen-bonding motifs makes oxime-substituted pyridines like this compound valuable building blocks in crystal engineering. psu.edu The structure of a co-crystal containing this compound has also been reported. nih.gov

Table 5: Key Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.863(2) |

| b (Å) | 13.911(5) |

| c (Å) | 8.498(3) |

| β (°) | 99.47(3) |

| Z | 4 |

Note: This table presents representative crystallographic data. Specific values can be found in the cited literature. psu.edu

Future Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Biological Activity

The core structure of 4-acetylpyridine (B144475) oxime serves as a foundational template for the synthesis of new derivatives with tailored and enhanced biological functions. Researchers are actively modifying this structure to create compounds with potent therapeutic properties. Pyridine (B92270) oxime derivatives are known to exhibit a wide range of biological activities, including cytotoxic, antiviral, analgesic, anti-inflammatory, and antidiabetic effects. researchgate.netresearchgate.net They have also been identified as potential antidotes against organophosphorus compound poisoning. researchgate.netresearchgate.netrsc.org

Recent studies have focused on creating novel derivatives by reacting heterocyclic chalcones, derived from 4-acetylpyridine, with hydroxylamine (B1172632) hydrochloride. researchgate.net This has led to the development of new oximes with significant antimicrobial properties. For instance, specific derivatives have demonstrated excellent antibacterial activity against Gram-positive bacteria like S. aureus and potent antifungal activity against strains such as A. niger. researchgate.net

Another promising avenue is the synthesis of 1,2,4-triazole (B32235) derivatives that incorporate an oxime ether and a phenoxy pyridine moiety. These compounds have been designed and evaluated for their fungicidal capabilities against various plant pathogens, showing potential for agricultural applications. mdpi.com The exploration of bis Schiff's bases derived from 4-acetylpyridine has also yielded compounds with notable anti-inflammatory and analgesic activities. niscpr.res.in The ongoing development of such derivatives, including various oxime ethers, continues to be a vibrant area of research aimed at discovering new therapeutic agents. nih.gov

Exploration of New Coordination Complexes for Material Science

The ability of 4-acetylpyridine oxime to form stable coordination complexes with a variety of metal ions, including cobalt, copper, and iron, opens up possibilities for its use in material science. researchgate.netsmolecule.com These complexes are being investigated for potential applications in catalysis, chemical sensors, and the development of novel functional materials. smolecule.com

A significant area of research is the incorporation of this compound into polymers to create materials with specific, desirable properties. smolecule.com For example, terpolymers have been synthesized by reacting (E)-4-acetylpyridine oxime with monomers like 4-hydroxyacetophenone, 4-hydroxybenzaldehyde, and formaldehyde. tandfonline.comderpharmachemica.com These polymeric resins exhibit notable thermal stability and antimicrobial properties, making them suitable for a range of industrial applications, including advanced coatings, adhesives, and packaging materials. tandfonline.comresearchgate.net The functional groups within the polymer, such as the oxime group, can impart biocidal activity, which is particularly valuable for applications requiring antimicrobial surfaces. tandfonline.com

The synthesis of such functional polymers represents a strategy to enhance material functionality, offering advantages like low cost and processability for creating products with enhanced thermal stability and biocidal action. tandfonline.comresearchgate.net Research into the thermal degradation and kinetics of these terpolymers helps in understanding their stability and predicting their lifespan in various applications. derpharmachemica.com

Refinement of Computational Models for Drug Design and Discovery

Computational modeling is an indispensable tool in modern drug discovery, and its application to this compound and its derivatives is a key area of future development. uq.edu.au The goal is to refine predictive models to more accurately forecast the biological activity, metabolic fate, and potential protein interactions of new compounds before they are synthesized. uq.edu.aunih.gov

Molecular docking studies have already been employed to investigate how this compound and its derivatives interact with biological targets. researchgate.netsmolecule.com For instance, computational simulations have shown that these molecules can effectively bind to the active site of acetylcholinesterase, suggesting their potential as reactivators for this enzyme after inhibition by nerve agents. researchgate.net Such studies utilize algorithms like AutoDock and Glide to predict binding modes and energies, providing insights that guide the design of more effective molecules. researchgate.net

Future work will involve the use of more sophisticated computational techniques, such as molecular dynamics simulations using software like AMBER and GROMACS, to assess the stability and dynamic behavior of the ligand-protein complexes. Furthermore, the development of robust Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models will help in identifying the key structural features required for potent biological activity. nih.gov These refined computational approaches will accelerate the discovery process, making it more efficient and cost-effective to design novel drugs based on the this compound scaffold. uq.edu.au

Environmental and Industrial Applications (e.g., Water Treatment, Crop Protection)

Beyond medicine and material science, this compound and its derivatives show considerable promise for environmental and industrial uses. A significant application lies in agriculture, where pyridine oximes are being explored as active ingredients in crop protection agents. researchgate.net Research has demonstrated their potential as fungicides, pesticides, and herbicides. researchgate.net

Specifically, novel 1,2,4-triazole derivatives containing the acetylpyridine oxime structure have been synthesized and tested against a panel of eight phytopathogenic fungi. mdpi.com The results indicated that several of these compounds exhibit significant fungicidal activity, suggesting they could be developed into new products to protect crops from disease. mdpi.com For example, compound 5a14 showed 81.3% inhibition of Botrytis cinerea at a concentration of 50 µg/mL. mdpi.com

In addition to crop protection, there is potential for use in water treatment. sigmaaldrich.com The ability of pyridine oximes to act as ligands for metal ions like copper and nickel could be exploited for the extraction or sequestration of heavy metals from contaminated water. researchgate.net Furthermore, the antimicrobial properties of polymers derived from this compound could be utilized in industrial settings to prevent biofouling on surfaces or to create self-sanitizing materials. tandfonline.com

Q & A

Q. What are the established synthetic routes for preparing 4-Acetylpyridine oxime, and what factors influence reaction yield and purity?

- Methodological Answer : this compound is typically synthesized via oximation of 4-acetylpyridine using hydroxylamine under controlled conditions. Reaction efficiency can be optimized by adjusting pH, temperature, and stoichiometry. For example, copper-catalyzed methods (e.g., using Cu(I)/secondary amine systems) enhance regioselectivity in pyridine synthesis from oxime derivatives . Intermediate characterization via NMR (e.g., Z-form confirmation via deshielded N-H protons at 10.76–12.25 ppm) ensures structural fidelity . Purity is validated through HPLC or GC-MS, with precautions against side reactions like over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives, and what key spectral markers should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy : Focus on vinylic proton coupling constants (e.g., J = 6 Hz for Z-form enaminones) and N-H proton shifts (10.76–12.25 ppm) to confirm stereochemistry .

- IR Spectroscopy : Detect oxime functional groups via O-H stretches (~3200 cm⁻¹) and C=N vibrations (~1640 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers away from acids and oxidizers. Minimize quantities to reduce risks .

- Waste Disposal : Follow institutional guidelines for hazardous waste; never dispose of via drains .

Q. How can researchers design experiments to evaluate the biochemical interactions of this compound, such as enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use fluorometric or colorimetric assays to monitor enzyme activity (e.g., acetylcholinesterase inhibition). Include controls (e.g., substrate-only and enzyme-only) to isolate oxime effects .

- Dose-Response Curves : Test concentrations in triplicate across a logarithmic range (e.g., 1 nM–100 µM). Calculate IC₅₀ values using nonlinear regression .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of copper and secondary amines in the synthesis of pyridine derivatives from oxime precursors?

- Methodological Answer : Copper catalysts (e.g., CuI) facilitate oxidative cyclization of O-acetyl oximes with α,β-unsaturated aldehydes. Secondary amines (e.g., DABCO) act as bases, deprotonating intermediates to stabilize reactive enolate species. Mechanistic studies using isotopic labeling (e.g., ¹⁵N) and DFT calculations can elucidate electron transfer pathways .

Q. How should researchers address contradictory data in the biological activity of this compound across different experimental models?

- Methodological Answer :

- Model Validation : Compare pharmacokinetic profiles (e.g., bioavailability in mice vs. cell cultures) using LC-MS/MS .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance. For example, if striatal neuron protection varies between in vivo and in vitro models, analyze confounding factors like blood-brain barrier permeability .

Q. What advanced computational or experimental methods can elucidate the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm Z/E configurations. For unstable crystals, use synchrotron radiation for high-resolution data .

- ECD Spectroscopy : Compare experimental electronic circular dichroism spectra with TD-DFT simulations to assign absolute configurations.

Q. In synthesizing this compound complexes with transition metals, what analytical approaches validate coordination geometry and stability?

- Methodological Answer :

- Magnetic Susceptibility : Use SQUID magnetometry to determine metal oxidation states and ligand field effects.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand loss patterns (e.g., dehydration steps at 100–200°C) .

- EXAFS Spectroscopy : Probe metal-ligand bond distances and coordination numbers (e.g., Cu-N vs. Cu-O bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.